Jtk-853

Antiviral HCV NS5B Inhibitor

Research on HCV genotype 1b faces challenges with resistance emergence and variable in vivo predictability. JTK-853 (CAS 954389-09-4) is a precisely characterized non-nucleoside NS5B palm site inhibitor that addresses these gaps. · Potent antiviral activity with EC50 of 0.035 μM against genotype 1b Con1 replicons and robust efficacy in human serum. · Distinct resistance profile (M414T, C445R, Y448C/H, L466F) with a higher genetic barrier than GS-9190, enabling resistance pathway dissection. · Additive efficacy with nucleoside inhibitors, NS5A inhibitors, and protease inhibitors for combination regimen development.

Molecular Formula C28H23F7N6O4S2
Molecular Weight 704.6 g/mol
CAS No. 954389-09-4
Cat. No. B608258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtk-853
CAS954389-09-4
SynonymsJTK-853;  JTK 853;  JTK853; 
Molecular FormulaC28H23F7N6O4S2
Molecular Weight704.6 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F
InChIInChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42)/t20-/m1/s1
InChIKeyJQLOVYLALGSISI-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTK-853: Palm-Site HCV NS5B Inhibitor Profile


JTK-853 (CAS 954389-09-4) is a novel piperazine-derivative, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [1]. It functions as a palm site-binding inhibitor, demonstrating potent and selective antiviral activity against HCV genotype 1 [1]. The compound's chemical structure features a cyclopropylthiazolopyrimidine core and has been characterized by X-ray crystallography, revealing a unique binding mode involving the palm site and the β-hairpin region of the polymerase [2]. JTK-853 has been evaluated in Phase 1 clinical trials for the treatment of chronic HCV infection [3].

HCV NS5B palm-site inhibitor probe
Genotype 1-focused replicon research fit
Crystallographically characterized binding mode

JTK-853 Substitution Challenges


Substitution among non-nucleoside HCV NS5B inhibitors is not straightforward due to significant differences in binding modes, genotypic potency profiles, and resistance barriers, even within the same allosteric site class [1]. For instance, while both JTK-853 and GS-9190 (Tegobuvir) bind to the palm site, their interaction with the polymerase's β-hairpin region and their resulting resistance mutation profiles are distinct, leading to different antiviral efficacies and rates of resistance emergence [2]. Furthermore, the impact of physiological conditions, such as the presence of human serum, can vary dramatically between inhibitors, directly affecting in vivo activity [3]. Therefore, selecting a specific compound like JTK-853 requires evaluation of its precise, quantified performance characteristics against its closest comparators, rather than relying on class-level assumptions.

Palm-site interaction

β-hairpin interaction may differ from GS-9190, altering resistance colony emergence profiles.

Genotype potency profile

Genotype 1a/1b potency ratio is not equivalent to Dasabuvir, impacting subtype-specific study design.

Serum protein effect

Activity shift in human serum differs substantially; in vivo response prediction may not transfer across inhibitors.

JTK-853 Comparative Evidence


Genotype 1a/1b Potency vs. Dasabuvir

In HCV subgenomic replicon assays, JTK-853 demonstrates an EC50 of 0.035 μM against genotype 1b (Con1 strain), which is comparable to Dasabuvir's reported EC50 of 1.8 nM (0.0018 μM) [1]. However, against genotype 1a (H77 strain), JTK-853's EC50 is 0.38 μM, which is significantly higher than Dasabuvir's 7.7 nM (0.0077 μM) [2]. This indicates a more pronounced genotype 1a/1b potency differential for JTK-853 (approximately 11-fold) compared to Dasabuvir (approximately 4-fold).

Genotype 1a/1b Potency
Cross-study comparable
JTK-853 EC50 0.035 μM (1b) / 0.38 μM (1a) vs Dasabuvir 0.0018 μM (1b) / 0.0077 μM (1a)
Genotype 1b-focused replicon research fit; subtype potency differential may affect interpretation.
Replicon assay, cross-study comparison context.
Antiviral HCV NS5B Inhibitor Replicon Assay Genotype Potency

Serum Stability vs. Dasabuvir

The antiviral activity of JTK-853 is minimally affected by the presence of human serum. Its EC90 against a genotype 1b replicon shifted from 0.146 μM to 0.276 μM in 40% human serum, representing a 1.9-fold reduction in potency [1]. In stark contrast, Dasabuvir's activity decreased 13-fold in the presence of 40% human plasma [2].

Serum Stability
Reported comparison
JTK-853 EC90 shift 1.9-fold in 40% human serum; Dasabuvir shift 13-fold
Supports more predictable in vivo research activity interpretation.
40% human serum vs plasma assay context.
Antiviral HCV NS5B Inhibitor Protein Binding Serum Shift

Resistance Barrier vs. GS-9190

In a colony formation assay using HCV replicon cells, the number of drug-resistant colonies emerging under JTK-853 selection was significantly lower than the number emerging under selection with GS-9190 (Tegobuvir) for both genotype 1a and 1b [1].

Resistance Barrier
Head-to-head
Fewer resistant colonies vs GS-9190 in genotype 1a and 1b
Indicates higher in vitro genetic barrier; supports resistance-mechanism studies.
Colony formation assay; specific resistance context.
Antiviral Resistance HCV NS5B Inhibitor Colony Formation Assay Genetic Barrier

Selectivity vs. Human DNA Polymerases

JTK-853 shows a high degree of selectivity for the viral target. In biochemical assays, JTK-853 did not inhibit human DNA polymerases α, β, and γ at concentrations up to 100 μM [1]. This contrasts with its potent inhibitory activity against HCV genotype 1 polymerases (IC50s ranging from 0.00832 to 0.0178 μM), indicating a selectivity window of >5,600-fold.

Polymerase Selectivity
Class-level inference
Selectivity index > 12,000 (HCV 1b vs human DNA pol)
High target selectivity suggests low host polymerase interaction risk.
Biochemical assay; in vivo translation may vary.
Selectivity Safety HCV NS5B Enzymatic Assay Off-target Activity

JTK-853 Research & Development Applications


Genotype 1b HCV Antiviral Research

Given its potent EC50 of 0.035 μM against genotype 1b replicons and robust activity in the presence of human serum [1], JTK-853 is ideally suited for in vitro and in vivo studies focusing on HCV genotype 1b infection. It serves as an excellent tool compound for investigating NS5B polymerase inhibition in this specific, clinically relevant subtype.

HCV Drug Resistance Mechanism Studies

JTK-853's distinct resistance profile, characterized by specific mutations (M414T, C445R, Y448C/H, L466F) [1] and a high genetic barrier to resistance compared to GS-9190 [2], makes it a valuable probe for dissecting the pathways and mechanisms of resistance emergence to palm-site non-nucleoside inhibitors.

Investigational Combination Therapy Development

Preclinical data show that JTK-853 has an additive effect when combined with other classes of direct-acting antivirals, including nucleoside polymerase inhibitors, NS5A inhibitors, and protease inhibitors [1]. This profile supports its use in research aimed at developing synergistic combination regimens to combat HCV.

Pharmacokinetic and In Vivo Efficacy Studies

Favorable human pharmacokinetic properties, including an effective half-life of 20.3-27.3 hours with twice-daily dosing and predictable exposure in fed conditions [1], support the use of JTK-853 in advanced in vivo efficacy models and for studying PK/PD relationships in the context of HCV infection.

Application
Selection Property
Validation Focus
Genotype 1b HCV replicon research
Genotype 1b-focused potency profile
Replicon EC50, serum stability endpoints
HCV resistance mechanism studies
High genetic barrier to resistance
Colony formation assay, resistance mutation profiling
Combination antiviral research
Additive effect with DAA classes
Synergy profiling, combinatorial replicon assays
PK/PD modeling and in vivo research
Reported human PK profile
Half-life, fed-state exposure, PK/PD relationships

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jtk-853

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.